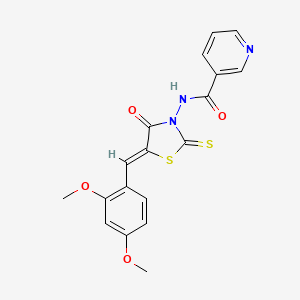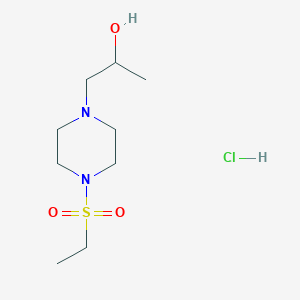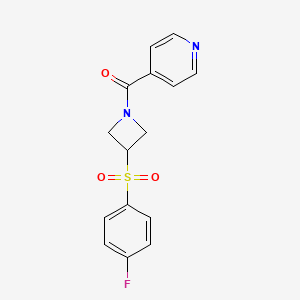
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone” is a chemical compound with the molecular formula C15H13FN2O3S and a molecular weight of 320.341. It is a potent and selective inhibitor of Bruton’s tyrosine kinase (BTK), which is a key enzyme involved in the activation of B cells and the production of antibodies1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized by condensing suitably substituted chalcones and isoniazid in acetic acid2.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H13FN2O3S. Unfortunately, I couldn’t find more detailed information about the molecular structure of this specific compound.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds have been used in enzyme reactions3.Physical And Chemical Properties Analysis
This compound has a molecular weight of 320.341. Unfortunately, I couldn’t find more detailed information about the physical and chemical properties of this specific compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Formulation
Research has been conducted on the synthesis of fluoroalkylidene-oxetanes and -azetidines, which are precursors to fluorinated four-membered rings, containing a nucleic base, an ester or aryl sulfone function, and a pyrrolidine ring. This approach is significant for developing new compounds with potential pharmacological applications (Laporte et al., 2015).
Antimicrobial and Antitubercular Activities
Compounds derived from azetidinone, such as 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies contribute to the design of new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Cholesterol Absorption Inhibition
Research on compounds like 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone has demonstrated the ability to inhibit intestinal cholesterol absorption, which is crucial for developing treatments for hypercholesterolemia (Rosenblum et al., 1998).
Antiestrogenic Activity
The synthesis and evaluation of compounds with potential antiestrogenic activity, such as those derived from azetidinones and phenylmethanones, highlight the significance of these structures in developing treatments for estrogen receptor-positive cancers (Jones et al., 1979).
Nicotinic Acetylcholine Receptor Binding
Compounds like 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine have been studied for their binding properties to nicotinic acetylcholine receptors, indicating potential applications in neurological research and therapy (Doll et al., 1999).
Safety And Hazards
Zukünftige Richtungen
Given its role as a potent and selective inhibitor of BTK, this compound could have potential applications in the treatment of diseases involving B cells and antibodies1. However, more research would be needed to confirm this.
Eigenschaften
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-12-1-3-13(4-2-12)22(20,21)14-9-18(10-14)15(19)11-5-7-17-8-6-11/h1-8,14H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDHOQNVIQBUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-octadecyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2822373.png)
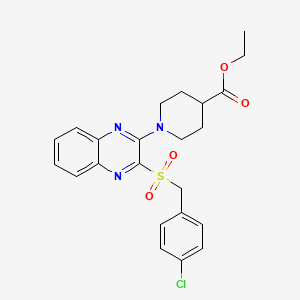
![4-hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2822376.png)
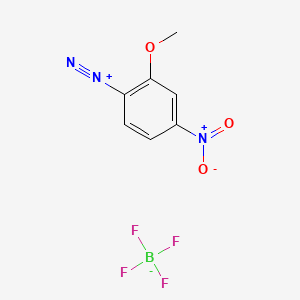
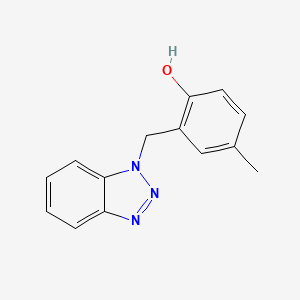
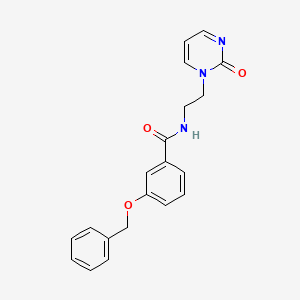
![2'-Phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2822383.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2822385.png)
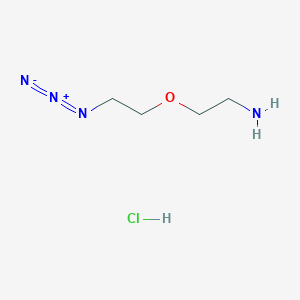
![1-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]prop-2-en-1-one](/img/structure/B2822389.png)
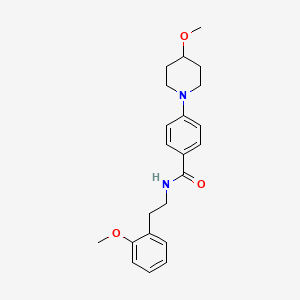
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-bromofuran-2-carboxamide](/img/structure/B2822392.png)
